molecular formula C11H14ClNO2 B2598849 Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride CAS No. 55270-00-3

Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride

Cat. No.: B2598849
CAS No.: 55270-00-3
M. Wt: 227.69
InChI Key: OHLOSKQPXZYPPV-UXQCFNEQSA-N
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Description

Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique indene structure, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring. The presence of an amino group and a carboxylate ester makes it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indene derivative, which can be achieved through various methods such as the Diels-Alder reaction.

    Esterification: The carboxylate ester is formed by reacting the amino-indene derivative with methanol in the presence of an acid catalyst.

    Hydrochloride Formation: Finally, the hydrochloride salt is obtained by treating the esterified product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Nitroso-indene or nitro-indene derivatives.

    Reduction: Indene alcohol derivatives.

    Substitution: N-substituted indene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds.

Biology

In biological research, Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. Its ability to modulate biological pathways suggests it could be developed into drugs for treating neurological disorders or other conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indene structure provides a rigid framework that can fit into enzyme active sites or receptor binding pockets. This dual interaction allows the compound to modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl (1S,2S)-1-amino-2,3-dihydro-1H-indene-2-carboxylate
  • Ethyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Biological Activity

Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and case studies.

  • Molecular Formula : C11_{11}H14_{14}ClNO2_2
  • Molecular Weight : 227.69 g/mol
  • CAS Number : 199330-64-8

The compound features a bicyclic structure characteristic of indenes, with an amino group and a carboxylate moiety that contribute to its reactivity and biological activity. The hydrochloride salt form enhances its stability and water solubility compared to the free base form .

The mechanism of action for methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate primarily involves interactions with biological targets through its amino and carboxylate functionalities. These groups facilitate hydrogen bonding and ionic interactions essential for binding to enzymes or receptors involved in various biochemical pathways. Research indicates that compounds with similar structures exhibit enzyme inhibition or modulation of signaling pathways, suggesting potential therapeutic effects .

Biological Activities

Methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate has been noted for several biological activities:

  • Antitumor Activity : Similar indene derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds derived from indane structures have been studied for their efficacy against various cancers including breast and prostate cancer .
  • Antibacterial Effects : Some studies suggest that this compound may exhibit antibacterial properties by targeting specific bacterial enzymes or pathways .
  • Enzyme Inhibition : The compound has potential as an inhibitor of certain enzymes implicated in disease processes. For example, it may interact with DapE encoded enzymes which are considered antibiotic targets .

Case Studies

  • Antitumor Efficacy :
    • A study demonstrated that derivatives of indane compounds could effectively inhibit the growth of cancer cells in vitro. The specific mechanisms involved include apoptosis induction and cell cycle arrest .
  • Enzymatic Activity :
    • Research on similar compounds has indicated that they can modulate enzymatic activity by binding to active sites and altering substrate interactions. This is particularly relevant for enzymes involved in metabolic pathways critical for cancer cell survival .

Comparative Data Table

Biological ActivityReferenceFindings
Antitumor Induces apoptosis in cancer cells
Antibacterial Inhibits growth of specific bacterial strains
Enzyme Inhibition Modulates DapE enzyme activity

Synthesis Pathway

The synthesis of methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate typically involves several key steps:

  • Formation of the Indene Structure : Initial reactions involve cyclization processes to form the indene core.
  • Introduction of Functional Groups : Subsequent reactions introduce the amino and carboxylate groups, crucial for biological activity.
  • Salt Formation : The final step includes the formation of the hydrochloride salt to enhance solubility and stability .

Properties

IUPAC Name

methyl (1R,2R)-1-amino-2,3-dihydro-1H-indene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)9-6-7-4-2-3-5-8(7)10(9)12;/h2-5,9-10H,6,12H2,1H3;1H/t9-,10+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLOSKQPXZYPPV-UXQCFNEQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC2=CC=CC=C2[C@@H]1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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